molecular formula C23H26N4O2S B3313134 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 946346-39-0

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No. B3313134
CAS RN: 946346-39-0
M. Wt: 422.5 g/mol
InChI Key: SJRVNDABZJWNNR-UHFFFAOYSA-N
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Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide, commonly known as APY-0201, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential therapeutic applications.

Mechanism of Action

The mechanism of action of APY-0201 involves the inhibition of HSP90. This protein is involved in the folding, stabilization, and degradation of many other proteins that are important for cancer cell survival and growth. By inhibiting HSP90, APY-0201 disrupts these pathways and leads to the death of cancer cells.
Biochemical and Physiological Effects:
APY-0201 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and disruption of cancer-related signaling pathways. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using APY-0201 in lab experiments is that it has been shown to be effective against a variety of cancer types, including those that are resistant to other treatments. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer option for cancer treatment. However, one limitation of using APY-0201 is that the exact mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on APY-0201. One area of focus is the development of more potent and selective inhibitors of HSP90. Additionally, researchers are investigating the potential use of APY-0201 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of APY-0201 in other disease areas, such as neurodegenerative disorders and infectious diseases.

Scientific Research Applications

APY-0201 has been studied for its potential use as a cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Specifically, APY-0201 has been shown to inhibit the activity of a protein called HSP90, which is involved in the regulation of many cancer-related pathways.

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-18-7-6-8-21(17-18)30(28,29)26-20-11-9-19(10-12-20)22-13-14-23(25-24-22)27-15-4-2-3-5-16-27/h6-14,17,26H,2-5,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRVNDABZJWNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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